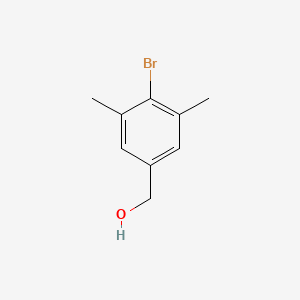
(4-Bromo-3,5-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-Bromo-3,5-dimethylphenyl)methanol is a brominated aromatic alcohol with two methyl groups on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and synthesis of this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can be adapted for the synthesis of this compound. For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a key step of resolution by crystallization, which could potentially be applied to the synthesis of enantiomerically pure this compound . The phase transfer catalyzed polymerization discussed in the second and third papers involves the use of brominated phenols, which suggests that this compound could also be synthesized or used in similar polymerization reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography, as demonstrated in the fourth paper . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its conformation and stability.
Chemical Reactions Analysis
The reactivity of this compound can be inferred from the reactions of similar brominated phenols. The phase transfer catalyzed reactions described in the second and third papers indicate that brominated phenols can participate in polymerization reactions, which may also be true for this compound . The presence of the bromine atom suggests that it could undergo further substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For example, the crystallization and molecular weight control in polymerization reactions suggest that this compound could have specific solubility characteristics and the potential to form polymers with controlled molecular weights . The presence of the hydroxyl group indicates that it could form hydrogen bonds, affecting its boiling point, melting point, and solubility in various solvents.
Applications De Recherche Scientifique
Organic Synthesis and Bromination Techniques
- (4-Bromo-3,5-dimethylphenyl)methanol is a significant compound in organic synthesis, particularly in bromination methods. Shirinian et al. (2012) discuss the selective bromination of various compounds, emphasizing the importance of bromo-substituted compounds like this compound in synthesizing various useful substances (Shirinian et al., 2012).
Organocatalysis in Chemical Reactions
- Lattanzi (2006) highlights the role of compounds similar to this compound in organocatalysis. These compounds serve as efficient bifunctional organocatalysts in Michael addition reactions, underlying their importance in enhancing reaction efficiency and selectivity (Lattanzi, 2006).
Synthesis of Biologically Active Compounds
- Akbaba et al. (2010) describe the synthesis of natural products starting from compounds like this compound. This process is vital in creating biologically active substances, demonstrating the compound's utility in medicinal chemistry (Akbaba et al., 2010).
Catalysis and Reaction Mechanisms
- Ohtaka et al. (2018) explore the catalytic specificity in reactions involving compounds like this compound. The study provides insights into reaction mechanisms and catalyst behavior, crucial for developing more efficient chemical processes (Ohtaka et al., 2018).
Polymer Chemistry and Material Science
- Shi et al. (2017) investigate poly(arylene ether sulfone) membranes containing groups derived from this compound. This research is pivotal in material science, particularly for developing new polymeric materials with unique properties (Shi et al., 2017).
Analytical Chemistry and Detection Methods
- Rueda et al. (2003) discuss optimizing analytical signals in the detection of compounds, including those related to this compound. This work is important for enhancing the sensitivity and accuracy of analytical methods in chemistry (Rueda et al., 2003).
Carbonic Anhydrase Inhibition
- Balaydın et al. (2012) study the inhibitory effects of bromophenols, derivatives of this compound, on carbonic anhydrase, an enzyme. This research is significant in medicinal chemistry for developing potential therapeutic agents (Balaydın et al., 2012).
Fuel and Energy Research
- Cassone et al. (2017) explore a novel route for synthesizing cleaner fuel dimethyl ether from methanol, where compounds like this compound could play a role. Such studies are crucial for advancing sustainable energy solutions (Cassone et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZNWRBWULRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
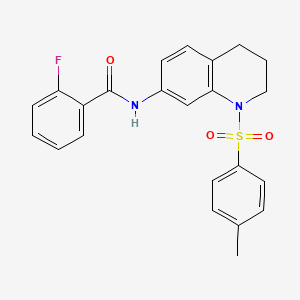
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
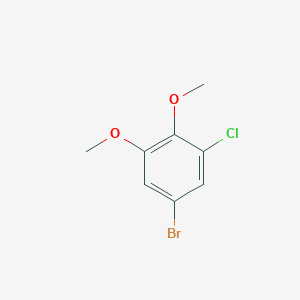
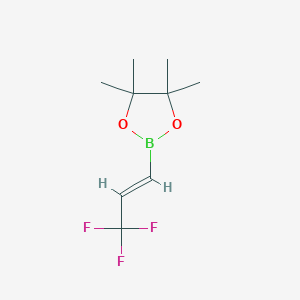
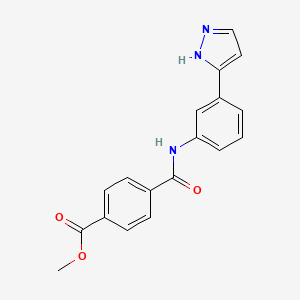
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

